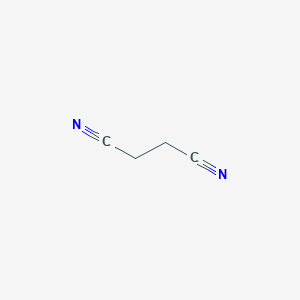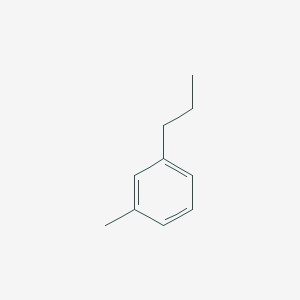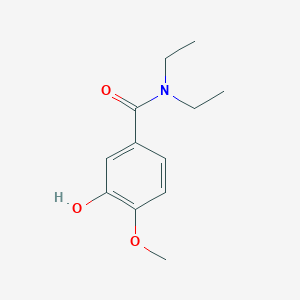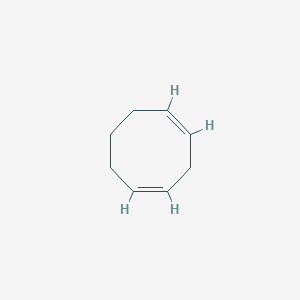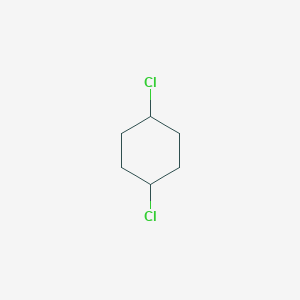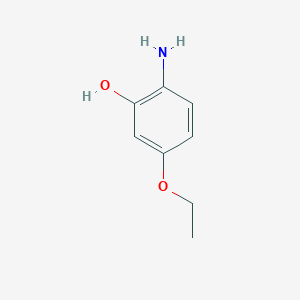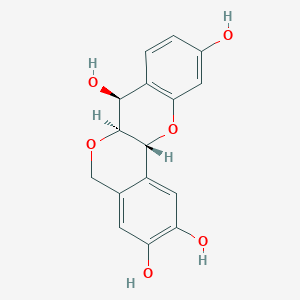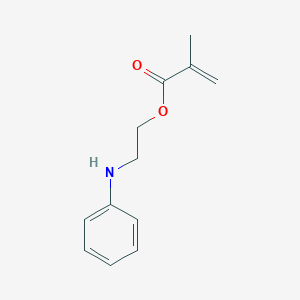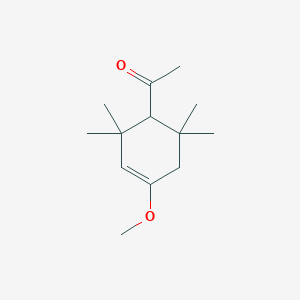
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)-, also known as Methyl Farnesoate (MF), is a naturally occurring insect hormone that plays a crucial role in the regulation of insect growth and development. MF is a sesquiterpenoid compound that is synthesized by the corpora allata (CA) gland in insects. It is involved in a range of physiological processes, including reproduction, metamorphosis, and stress response. The purpose of
Mecanismo De Acción
MF exerts its effects by binding to specific receptors located in the target cells. The binding of MF to its receptor activates a signal transduction pathway that leads to the activation of downstream effector molecules. The precise mechanism of MF action is not well understood, but it is thought to involve the regulation of gene expression and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
MF has a range of biochemical and physiological effects on insects. It regulates the synthesis and release of juvenile hormone, which is critical for insect growth and development. MF also regulates the synthesis and release of ecdysteroids, which are involved in the regulation of metamorphosis. In addition, MF has been shown to regulate the synthesis and release of neurotransmitters, including serotonin and dopamine, which are involved in the regulation of behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MF has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. It has been extensively studied in various insect species, and its effects are well characterized. However, MF also has some limitations for lab experiments. Its effects can be species-specific, and the optimal concentration for each species may vary. In addition, the purity of MF can vary depending on the synthesis method used, which can affect its potency and efficacy.
Direcciones Futuras
There are several future directions for research on MF. One area of research is the development of MF analogs that have increased potency and efficacy. Another area of research is the identification of new target molecules that are regulated by MF. This could lead to the development of new insecticides and growth regulators that are more effective and environmentally friendly. Finally, the role of MF in the regulation of behavior, including aggression and social behavior, is an area of research that holds promise for understanding the neural basis of behavior in insects.
Métodos De Síntesis
MF can be synthesized by the reaction between farnesol and acetic anhydride in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces MF as the major product, along with some side products. The purity of MF can be improved by using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
MF has been extensively studied in various insect species, including crustaceans, insects, and arachnids. It has been shown to play a critical role in the regulation of reproduction, metamorphosis, and stress response in insects. MF has also been implicated in the regulation of behavior, including aggression, social behavior, and circadian rhythms. In addition, MF has been studied for its potential use as an insecticide and as a growth regulator in aquaculture.
Propiedades
Número CAS |
16556-48-2 |
|---|---|
Nombre del producto |
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)- |
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C13H22O2/c1-9(14)11-12(2,3)7-10(15-6)8-13(11,4)5/h7,11H,8H2,1-6H3 |
Clave InChI |
ZGMRSDALCWKJIM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
SMILES canónico |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
Otros números CAS |
16556-48-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



